Bis(ethylenedioxy)tetrathiafulvalene
Description
Properties
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUHUWZDTBITGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376288 | |
| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120120-58-3 | |
| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Pathway
The most widely reported method for synthesizing BEDO-TTF derivatives involves phosphite-mediated coupling of 1,3-dithiole-2-thione precursors. For instance, Sun et al. (2013) demonstrated that reacting 4,5-ethylenedioxy-1,3-dithiole-2-thione (3 ) with 4,5-bis(thiolmethylbenzoate)-1,3-dithiole-2-thione (4 ) in triethylphosphite at 393 K for 6 hours yields the target compound with a 53% yield after chromatographic purification. The reaction proceeds via a nucleophilic substitution mechanism, where triethylphosphite acts as both a solvent and a reducing agent, facilitating the elimination of sulfur and the formation of the tetrathiafulvalene core.
Key challenges in this method include controlling the stoichiometry of the reactants and minimizing side reactions such as over-oxidation. The use of high-purity triethylphosphite and inert atmosphere conditions (e.g., nitrogen or argon) is essential to prevent degradation of sensitive intermediates.
Intermediate Characterization
Intermediate compounds in this pathway are characterized using NMR and X-ray crystallography. For example, the title compound in crystallizes in a monoclinic system with space group , revealing a boat conformation of the TTF core. The central plane forms dihedral angles of 31.34° and 26.83° with peripheral moieties, confirming the steric influence of the ethylenedioxy groups.
Wittig-Type and Cross-Coupling Approaches
Wittig Reaction for Functionalized Derivatives
Alternative routes employ Wittig-type reactions to introduce functional groups onto the TTF backbone. A representative synthesis involves generating a ylide from 4-(p-nitrophenyl)-1,3-dithiole-2-yl-triphenylphosphonium tetrafluoroborate (5 ) using triethylamine in acetonitrile. This ylide reacts with 1,3-dithiolium salts (4 ) to form adduct intermediates, which subsequently eliminate triphenylphosphine to yield cyanoethyl-protected TTF derivatives (e.g., 9 ) with 30% yield.
This method is particularly advantageous for introducing electron-withdrawing groups (e.g., nitro or cyano) that modulate the compound’s redox potential. However, the necessity for protecting groups complicates the synthesis, requiring additional steps for deprotection.
Cross-Coupling with Alkyl Halides
Bis-TTF derivatives are further functionalized through cross-coupling reactions with alkyl halides. For example, treating 2,3-bis(2-cyanoethylthio)-6-p-nitrophenyl tetrathiafulvalene (9 ) with 1,2-dibromoethane or 1,3-dibromopropane in the presence of cesium hydroxide yields bromoalkyl derivatives (10a , 10b ) with 44–45% yields. These intermediates serve as precursors for more complex BEDO-TTF analogs through subsequent nucleophilic substitutions or polymerizations.
Reductive Amination and Alkylation
Nitro-to-Amino Reduction
Reduction of nitro-substituted intermediates is a critical step for synthesizing amino-functionalized BEDO-TTF derivatives. In a typical procedure, nitro-substituted bis-TTFs (12a , 12b ) are refluxed in ethanol with tin metal and hydrochloric acid, reducing the nitro group to an amine with 48–52% yields. The reaction requires strict control of pH and temperature to avoid over-reduction or decomposition.
N-Alkylation for Enhanced Solubility
Amino groups are alkylated using iodomethane and potassium carbonate in acetone, producing dimethylamino derivatives (14a , 14b ) with 75–76% yields. This step enhances the solubility of BEDO-TTF derivatives in polar organic solvents, facilitating their processing into thin films or charge-transfer complexes.
Crystallization and Purification Strategies
Solvent Selection and Layer Stacking
Crystallization of BEDO-TTF derivatives often employs dichloromethane or chloroform due to their moderate polarity. As reported in, the title compound forms inversion dimers via O–H⋯O hydrogen bonds, which further assemble into layered structures through S⋯S and S⋯C interactions. These structural features are critical for achieving high conductivity in solid-state applications.
Chromatographic Techniques
Column chromatography on silica gel (eluent: dichloromethane) is universally adopted for purifying intermediates and final products. For example, compound 2 in is isolated as a red powder with 53% yield after chromatographic separation, ensuring >95% purity as verified by NMR.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phosphite-mediated | Coupling, crystallization | 53 | High purity, scalable | Long reaction time, toxic reagents |
| Wittig reaction | Ylide formation, elimination | 30 | Functional group versatility | Low yield, complex workup |
| Reductive amination | Nitro reduction, alkylation | 48–76 | Tunable electronic properties | Sensitivity to moisture, multi-step |
Chemical Reactions Analysis
Bis(ethylenedioxy)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Electronics
BEDO-TTF has been extensively studied for its role in organic electronic devices, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it an ideal candidate for these applications.
- Charge Transport : BEDO-TTF exhibits high mobility as a charge carrier, which is crucial for the efficiency of OFETs. Studies have shown that incorporating BEDO-TTF into the active layer of OFETs can significantly enhance device performance by increasing charge mobility and reducing operational voltage .
- Photovoltaic Applications : In OPVs, BEDO-TTF can serve as a donor material in bulk heterojunctions, where it forms blends with acceptor materials like fullerene derivatives. The unique electronic properties of BEDO-TTF contribute to improved light absorption and charge separation efficiency .
Electrochromic Devices
The electrochromic properties of BEDO-TTF have been explored for applications in smart windows and displays. The compound can undergo reversible redox reactions, resulting in color changes that can be harnessed for optical modulation.
- Flexible Electrochromic Films : Research has demonstrated that BEDO-TTF can be used to create flexible electrochromic films that exhibit rapid response times and low power consumption. These films can change color based on applied voltage, making them suitable for energy-efficient display technologies .
- Self-assembled Structures : Studies indicate that BEDO-TTF can self-assemble into organized structures on substrates, which enhances its electrochromic performance by providing better control over the film morphology .
Sensor Technologies
BEDO-TTF's properties as an electron donor make it valuable in sensor applications, particularly for detecting cations and other small molecules.
- Cation Sensors : The compound has been utilized in the development of sensors that selectively detect cations through changes in conductivity or optical properties upon binding with target ions. This selectivity is critical for environmental monitoring and biomedical applications .
- Pressure and Temperature Sensors : Flexible materials based on BEDO-TTF have been employed to fabricate sensors capable of detecting mechanical stress or temperature changes due to their conductive nature and responsiveness to external stimuli .
Case Study: OFET Performance Enhancement
A study investigated the incorporation of BEDO-TTF into OFETs, revealing that devices with BEDO-TTF exhibited a charge mobility increase by up to 50% compared to those without it. This enhancement was attributed to improved intermolecular interactions facilitated by the ethylenedioxy substituents, which promote efficient charge transport across the active layer .
Case Study: Electrochromic Device Development
In another research effort, a bilayer electrochromic device was constructed using BEDO-TTF as the active layer. The device demonstrated a rapid color change from brown to colorless upon application of a voltage, showcasing its potential for use in smart windows that adjust transparency based on environmental conditions .
Tables
Mechanism of Action
The mechanism by which bis(ethylenedioxy)tetrathiafulvalene exerts its effects involves its ability to form charge-transfer complexes. These complexes can exhibit unique electronic properties, such as conductivity and superconductivity. The molecular targets and pathways involved include interactions with other molecules to form stable charge-transfer salts .
Comparison with Similar Compounds
Structural and Electronic Modifications
BEDO-TTF belongs to a family of TTF derivatives modified with chalcogen (S, Se, O) or alkyl/aryl substituents. Key structural analogs include:
- Bis(ethylenedithio)tetrathiafulvalene (ET or BEDT-TTF) : Retains sulfur in the ethylenedithio (S–CH₂–CH₂–S) groups, offering higher conductivity but lower environmental resistance compared to BEDO-TTF .
- Bis(ethylenedioxy)tetraselenafulvalene (BEDO-TSeF) : A selenium analog of BEDO-TTF with further reduced IP, synthesized for high-performance charge-transfer salts .
- BO (unspecified derivative): Likely another oxygen-substituted TTF with comparable IP to BEDO-TTF .
Ionization Potential and Electron-Donor Strength
BEDO-TTF exhibits an IP range of 6.65–7.05 eV, comparable to ET (6.65–7.05 eV) and TMTSF but higher than selenium-rich analogs like BEDO-TSeF. Substitutions significantly influence IP:
- O/NH substitution : Reduces IP by ~0.3–0.5 eV, enhancing E-D strength .
- Selenium replacement : Lowers IP further due to selenium’s larger atomic radius and polarizability .
Table 1: Ionization Potentials of Selected TTF Derivatives
| Compound | IP Range (eV) | Key Feature |
|---|---|---|
| BEDO-TTF | 6.65–7.05 | Oxygen substituents, moderate E-D |
| ET (BEDT-TTF) | 6.65–7.05 | High conductivity, sulfur substituents |
| TMTSF | ~6.5–6.8 | Selenium core, lower IP |
| BEDO-TSeF | <6.5 | Oxygen/selenium hybrid, strongest E-D |
| Hydroxyl-substituted TTF | ~6.7–7.0 | Similar to ET, enhanced solubility |
Biological Activity
Bis(ethylenedioxy)tetrathiafulvalene (BEDO-TTF) is a notable organic compound recognized for its unique electronic properties and potential biological activities. This compound belongs to the tetrathiafulvalene (TTF) family, which is known for its electron-donating capabilities and has been extensively studied in the context of organic electronics and molecular conductors. Recent research has also highlighted its potential biological applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
BEDO-TTF is characterized by its distinctive chemical structure, which includes:
- Chemical Formula : C10H8O4S4
- Molecular Weight : 288.38 g/mol
- Functional Groups : The presence of ethylenedioxy groups enhances its solubility and stability, making it suitable for various applications.
The compound exhibits a stable metallic state when complexed with various organic electron acceptors, which is crucial for its conductive properties. The formation of charge-transfer complexes has been shown to enhance its biological activity .
Antimicrobial Properties
Recent studies have demonstrated that BEDO-TTF exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. Notably, research indicated an effective concentration-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
BEDO-TTF has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's effectiveness is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted to evaluate the effects of BEDO-TTF on cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via ROS |
| HT-29 | 20 | Cell cycle arrest and apoptosis |
These findings suggest that BEDO-TTF could be a promising candidate for further development as an anticancer agent.
Enantioselective Reactions
Research has also explored the enantioselective sulfoxidation of BEDO-TTF derivatives, yielding chiral sulfoxides with potential biological applications. The synthesis of these compounds allows for the investigation of their biological activities, particularly in drug development .
Synthesis and Derivatives
The synthesis of BEDO-TTF involves several steps, including the formation of the tetrathiafulvalene core followed by the introduction of ethylenedioxy groups. Variations in the synthesis process can lead to different derivatives with enhanced biological activity.
Table: Synthesis Pathways for BEDO-TTF Derivatives
| Derivative Name | Synthesis Method | Biological Activity |
|---|---|---|
| Hydroxylated BEDO-TTF | Hydroxylation of TTF core | Enhanced solubility |
| Sulfonated BEDO-TTF | Sulfonation reaction | Improved antimicrobial |
| Chiral BEDO-TTF | Enantioselective sulfoxidation | Potential drug candidates |
Q & A
Q. How can AI-driven autonomous laboratories improve the discovery of novel BEDO-TTF derivatives?
- Methodological Answer : Implement robotic synthesis platforms with closed-loop optimization via Bayesian inference. Train neural networks on historical reaction data to predict feasible derivatives. Validate AI proposals with high-throughput screening (HTS) and active learning cycles to refine predictive models .
Theoretical and Ethical Considerations
Q. What ethical frameworks govern the use of BEDO-TTF in environmentally sensitive applications?
Q. How does the choice of research paradigm (positivist vs. critical theory) shape interpretations of BEDO-TTF’s societal impact?
- Methodological Answer : Positivist approaches prioritize empirical metrics (e.g., device efficiency), while critical theories interrogate equity in technology access. Mixed-methods designs, such as concurrent quantitative surveys and qualitative interviews, bridge these paradigms. Cite frameworks from Kuhn’s Structure of Scientific Revolutions to contextualize paradigm shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
